N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide
Description
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide is a tetrahydroquinazoline derivative featuring a 4-isopropylphenyl substituent at the 7-position and a 2-phenylacetamide group at the 2-position of the quinazolinone core. Its molecular framework combines rigidity from the bicyclic quinazolinone system with hydrophobic substituents, which may influence target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25N3O2/c1-16(2)18-8-10-19(11-9-18)20-13-22-21(23(29)14-20)15-26-25(27-22)28-24(30)12-17-6-4-3-5-7-17/h3-11,15-16,20H,12-14H2,1-2H3,(H,26,27,28,30) |
InChI Key |
MQMRWVKAIYNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to conjugate pre-formed triazole-acetamide intermediates to the quinazolinone core. This method offers modularity but requires additional steps to synthesize azide and alkyne precursors.
Click Reaction Parameters:
| Component | Quantity | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|---|
| Azide Derivative | 1 mmol | CuSO₄ | DMF | 48 h | 65% |
| Alkyne-Quinazolinone | 1 mmol | Sodium Ascorbate |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency by reducing reaction times (e.g., 8 hours for cyclocondensation vs. 5 hours in batch). Solvent recovery systems and catalytic recycling (e.g., Pd/C filtration and reuse) lower costs and environmental impact.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Hydroxylated derivatives: from oxidation.
Reduced alcohols: from reduction.
Halogenated, nitrated, or sulfonated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Quinazolinone derivatives have been explored for their anticancer, antiviral, and neuroprotective activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The tetrahydroquinazolinone scaffold is highly versatile, with substituents dictating biological and physicochemical behaviors. Key analogs include:
- N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide (): Substituted with a thiophene ring at the 7-position and a cyclopropanecarboxamide group at the 2-position.
- 4-(4-(Dimethylamino)phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (): Features a dimethylaminophenyl group, which increases electron density and solubility via the amine moiety .
- Metabolite from : Contains a pteridinyl and piperazinyl group, suggesting enhanced hydrogen-bonding capacity and metabolic complexity .
Physicochemical Properties and Solubility
*Hypothetical formula based on structural analysis.
The thiophene-substituted analog () exhibits moderate aqueous solubility (45.5 μg/mL at pH 7.4), likely due to its sulfur-containing heterocycle and compact cyclopropane group . In contrast, the dimethylaminophenyl derivative () may display improved solubility from its polar amine group, though experimental data are unavailable .
Spectroscopic and Analytical Data
The dimethylaminophenyl analog () exhibits characteristic IR peaks at 1708 cm⁻¹ (C=O stretch) and 3222 cm⁻¹ (N-H stretch), consistent with the quinazolinone core . The target compound’s 2-phenylacetamide group would introduce additional C=O (amide) and aromatic C-H stretches. NMR data for analogs (e.g., δ 2.49–2.52 ppm for CH₂ groups in ) provide benchmarks for verifying the target’s structure .
Computational Analysis and Electronic Properties
For example, the thiophene-substituted analog () may exhibit localized electron density around sulfur, enhancing interactions with electrophilic targets. The target’s 4-isopropylphenyl group likely creates a hydrophobic ESP surface, differing from the electron-rich dimethylaminophenyl analog .
Pharmacological and Metabolic Considerations
The metabolite in contains a piperazinyl group, which may undergo hepatic oxidation, contrasting with the target’s 4-isopropylphenyl group, which could resist oxidative metabolism . Substituent polarity also influences bioavailability; the dimethylaminophenyl analog () may exhibit faster absorption than the hydrophobic target compound .
Biological Activity
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide (CAS Number: 878976-95-5) is a novel compound belonging to the quinazolinone derivatives family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the various aspects of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O2 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DCEVQCFEFUGFRK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reaction : Involves the reaction of 2-aminobenzamide with appropriate aldehydes.
- Cyclization : Formation of the quinazoline core structure.
- Functionalization : Introduction of substituents like the propan-2-yl group to enhance biological activity.
These steps often utilize various reagents and solvents to optimize yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed.
- Inhibition of Kinases : The compound inhibits ERK1/2 pathways associated with cell proliferation .
In vitro assays have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) cells and breast carcinoma (MCF-7) cells with EC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound also exhibits promising antimicrobial activity. In particular:
- Broad Spectrum Activity : Effective against multidrug-resistant strains of Staphylococcus aureus.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Case Studies and Research Findings
Several studies have characterized the biological activity of quinazolinone derivatives similar to N-{5-oxo...}. Notable findings include:
-
Structure–Activity Relationship (SAR) : Variations in substituents significantly affect potency; for instance, introduction of halogen groups enhances anticancer efficacy .
Compound Variation EC50 (µM) A549 Cells Parent Compound 15.0 4-Chloro Substituent 9.0 4-Bromo Substituent 8.0 - Comparative Studies : Compounds structurally similar to N-{5-oxo...} showed improved cytotoxicity compared to traditional chemotherapeutics when tested against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of precursors like substituted benzaldehydes and acetamide derivatives. For example, a quinazolinone framework can be formed via cyclization of 4-(propan-2-yl)benzaldehyde with 2-phenylacetamide under acidic conditions . Reaction progress is monitored using thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation and final product purity. Yield optimization often requires pH control (e.g., acetic acid catalysis) and temperature gradients (e.g., reflux in ethanol) .
Q. How can researchers characterize the molecular and physicochemical properties of this compound?
- Methodological Answer : Key characterization techniques include:
-
NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the quinazolinone core .
-
Mass spectrometry (HRMS) for molecular weight validation .
-
Thermogravimetric analysis (TGA) to assess thermal stability.
-
Predicted properties (e.g., logP, pKa) using software like ACD/Labs or Molinspiration. For example, similar quinazoline derivatives exhibit pKa ~10.3 and logP ~3.5, indicating moderate lipophilicity .
Property Example Data (Analogous Compound) Molecular Formula C₂₃H₂₃N₃O₂ Molecular Weight 385.45 g/mol Predicted Density 1.32 g/cm³ Predicted pKa 10.29
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for quinazoline derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase inhibition studies) and replicate experiments with controls (e.g., DMSO vehicle).
- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., tyrosine kinases) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation .
- Plasma protein binding : Assess via equilibrium dialysis; modify acetamide substituents to lower affinity for albumin .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the tetrahydroquinazolinone ring (e.g., substitution at position 5 or 7) .
- Side-chain alterations : Replace the 2-phenylacetamide group with heteroaryl moieties (e.g., thiophene, furan) to assess steric/electronic effects .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or VEGFR2 .
Experimental Design & Data Analysis
Q. What statistical methods are critical for optimizing reaction conditions during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial design : Test variables (temperature, catalyst concentration, solvent polarity) to identify significant factors affecting yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH vs. reaction time) to predict optimal conditions .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
- Protein interaction networks : Perform pull-down assays followed by LC-MS/MS to map binding partners .
- In silico pathway analysis : Tools like STRING or KEGG can link targets to signaling pathways (e.g., PI3K/Akt) .
Contradiction Management
Q. How should conflicting data on cytotoxicity across studies be reconciled?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices.
- Replicate experiments : Test the compound under standardized conditions (e.g., MTT assay at 48h incubation) .
- Contextual factors : Consider cell-type-specific uptake mechanisms (e.g., overexpression of efflux pumps like P-gp) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
